dCTPase Inhibitor Scaffold Affinity vs. GlyT-1 Inhibitor Benchmark
The target compound contains the piperazin-1-ylpyridazine core that was validated as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors, with lead compounds in this series displaying thermal stabilization of the enzyme and synergistic activity with cytidine analogues against leukemic cells [1]. In contrast, the benzoyl-piperazine core without the pyridazine ring (as in the GlyT-1 patent series) is directed toward glycine transporter inhibition, not dCTPase [2]. Although IC50 values for the exact target compound are not publicly disclosed, its core scaffold distinguishes it from GlyT-1-pure benzoyl-piperazines and positions it for anticancer target validation studies.
| Evidence Dimension | Primary target class by structural core assignment |
|---|---|
| Target Compound Data | Piperazin-1-ylpyridazine core (dCTPase inhibitor phenotype) |
| Comparator Or Baseline | Benzoyl-piperazine core (GlyT-1 inhibitor phenotype) from US7605163 |
| Quantified Difference | Target class divergence: dCTPase vs. GlyT-1 |
| Conditions | Structural core classification based on J. Med. Chem. 2017 series definition |
Why This Matters
Procuring this compound instead of a generic benzoyl-piperazine ensures acquisition of a dCTPase-directed chemotype, which is relevant for cancer metabolism research rather than CNS glycine transport.
- [1] Llona-Minguez, S. et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J. Med. Chem. 2017, 60, 4279–4292. View Source
- [2] Jolidon, S. et al. Benzoyl-piperazine derivatives. U.S. Patent US7605163 B2, October 20, 2009. View Source
